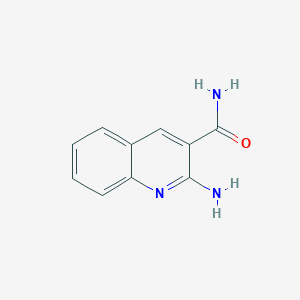

2-Aminoquinoline-3-carboxamide

描述

属性

IUPAC Name |

2-aminoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZOXGRLLFZVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305341 | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31407-28-0 | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31407-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoquinoline-3-carboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNR763U4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Friedländer Reaction-Based Synthesis

The Friedländer reaction remains a cornerstone for constructing quinoline scaffolds. A modified Friedländer approach enables the direct condensation of 2-aminobenzaldehydes with cyanoacetamides under basic conditions. This one-pot protocol involves heating equimolar quantities of 2-aminobenzaldehyde (e.g., 2-amino-5-chlorobenzaldehyde) and cyanoacetamide derivatives (e.g., 2-cyano-N-cyclopropylacetamide) in ethanol with catalytic NaOH at 70°C for 10 minutes. The reaction proceeds via initial Knoevenagel condensation to form an acrylonitrile intermediate, followed by cyclization and aromatization to yield AQCA derivatives.

Key advantages include:

- High yields : Isolated yields exceeding 85% for electron-deficient substrates.

- Simplified workup : Products precipitate upon cooling, enabling filtration without chromatography.

- Diverse substitution : Compatibility with halogenated, alkylated, and heteroaromatic aldehydes.

For example, 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide is synthesized in 88% yield using 2-amino-5-chlorobenzaldehyde and 2-cyano-N-cyclopropylacetamide. Substrate flexibility extends to 2-aminonicotinaldehydes, yielding pyrido[3,2-b]pyridine analogs.

Reductive Cyclization of Nitrocyano Olefins

Reductive cyclization strategies leverage nitro and cyano groups as orthogonal functional handles. Zinc/acetic acid (Zn/AcOH) mediates the one-pot conversion of 3-(2-nitrophenyl)-2-cyanoacrylamides into AQCA derivatives. The nitro group undergoes reduction to an amine, while the cyano moiety participates in cyclization, forming the quinoline core.

Procedure :

- Substrate preparation : 3-(2-Nitrophenyl)-2-cyanoacrylamide is synthesized via Knoevenagel condensation of 2-nitrobenzaldehyde with cyanoacetamide.

- Reduction/Cyclization : The intermediate is treated with Zn powder in acetic acid at 80°C for 4–6 hours, achieving simultaneous nitro reduction and cyclization.

This method offers:

- Functional group tolerance : Electron-withdrawing groups (e.g., Cl, NO₂) remain intact.

- Scalability : Gram-scale synthesis with 70–75% yields.

Comparatively, titanium tetrachloride/zinc (TiCl₄/Zn) systems enhance reaction rates but require anhydrous conditions.

Copper-Catalyzed Multicomponent Reactions

Copper catalysis enables the convergent assembly of AQCA derivatives from four components: 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, and aldehydes. The Cu(OAc)₂-catalyzed reaction integrates amination, condensation, cyclization, and dehydrogenation steps in a single pot.

Mechanistic insights :

- Amination : 2-Bromobenzaldehyde reacts with NH₃ to form 2-aminobenzaldehyde.

- Condensation : The amine condenses with cyanoacetamide, forming an enamine intermediate.

- Cyclization : Copper facilitates intramolecular cyclization, yielding the quinoline core.

- Dehydrogenation : Aerial oxidation aromatizes the dihydroquinoline intermediate.

Advantages :

- Structural diversity : Aliphatic and aromatic aldehydes introduce R-groups at the 3-position.

- Mild conditions : Reactions proceed at 80°C without inert atmospheres.

Post-Functionalization of Quinoline Precursors

AQCA derivatives are accessible via late-stage modifications of preformed quinolines. For instance, quinoline-3-carbonyl chlorides react with amines under Schotten-Baumann conditions to install the carboxamide moiety.

Representative protocol :

- Chloride formation : Quinoline-3-carboxylic acid is treated with thionyl chloride to generate the acyl chloride.

- Amidation : The chloride reacts with primary or secondary amines (e.g., cyclopropylamine) in acetone with K₂CO₃, yielding AQCA derivatives in 65–80% yields.

This approach is ideal for introducing sterically hindered amides but requires pre-synthesized quinoline acids.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Catalyst/Conditions | Yield Range | Key Advantages |

|---|---|---|---|---|

| Friedländer Reaction | 2-Aminobenzaldehyde, Cyanoacetamide | NaOH, Ethanol, 70°C | 75–90% | One-pot, high yields, simple workup |

| Reductive Cyclization | Nitrocyano Olefins | Zn/AcOH or TiCl₄/Zn, 80°C | 70–85% | Tolerates electron-deficient substrates |

| Copper-Catalyzed MCR | 2-Bromobenzaldehyde, Cyanoacetamide | Cu(OAc)₂, 80°C | 60–78% | Four-component convergence, diverse R-groups |

| Post-Functionalization | Quinoline-3-carboxylic Acid | SOCl₂, Amines, K₂CO₃ | 65–80% | Late-stage diversification |

化学反应分析

反应类型: 2-氨基喹啉-3-羧酸酰胺会发生各种类型的化学反应,包括氧化、还原和取代反应。 这些反应对于化合物的功能化和修饰至关重要,以增强其生物活性 .

常用试剂和条件: 2-氨基喹啉-3-羧酸酰胺反应中常用的试剂包括乙酸中的铁用于还原反应,以及各种催化剂,如 Cu(OAc)2、Cu(acac)2 和 Cu(OTf)2 用于其他转化 。 反应条件通常涉及使用乙腈和三乙胺等溶剂,以及从室温到 80°C 的温度 .

主要产物: 由 2-氨基喹啉-3-羧酸酰胺反应形成的主要产物取决于所用反应条件和试剂。 例如,取代的 3-(2-硝基苯基)-2-氰基丙烯酸酰胺的还原生成 2-氨基喹啉-3-羧酸酰胺 .

科学研究应用

Biochemical Properties

The compound is noted for its anti-inflammatory properties and its ability to modulate immune responses. It interacts with natural killer T (NKT) cells and macrophages, leading to reduced activation and cytokine expression. This modulation is particularly beneficial in chronic inflammation models.

Medicinal Chemistry

2-Aminoquinoline-3-carboxamide serves as a core template in drug design due to its broad spectrum of bioactivity. Its derivatives are being explored for various therapeutic applications:

- Anti-Glioblastoma Activity : Research indicates that derivatives can induce apoptosis in glioblastoma cells, suggesting potential use in treating this aggressive cancer type.

- Immunomodulatory Effects : Studies have shown that the compound can suppress T-cell mediated responses, indicating its potential as an immunosuppressant for autoimmune diseases.

- Combination Therapies : Combining this compound with other agents may enhance efficacy against resistant cancer types in preclinical models.

Autoimmune Diseases

Recent studies have highlighted the role of quinoline-3-carboxamide derivatives in treating autoimmune diseases such as multiple sclerosis and systemic lupus erythematosus. These compounds have demonstrated efficacy in stabilizing atherosclerosis in experimental models .

Antiviral Applications

Recent findings suggest that derivatives of this compound could serve as potential inhibitors against SARS-CoV-2 entry, marking a significant advancement in antiviral research .

Case Studies and Research Findings

作用机制

2-氨基喹啉-3-羧酸酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。 该化合物通过与酶或受体结合来发挥作用,从而调节它们的活性 。 涉及的具体分子靶标和途径取决于所研究的特定生物活性。 例如,已证明喹啉衍生物可以抑制细菌酶,导致细菌细胞壁合成的破坏 .

相似化合物的比较

Key Properties :

- Solubility : Requires specific solvents (e.g., DMSO) and heating/ultrasonication for dissolution .

- Storage : Stable at room temperature (RT) for short periods; long-term storage recommended at -20°C or -80°C .

- Synthetic Utility: Serves as a versatile intermediate in one-pot syntheses of highly substituted quinoline derivatives .

Structural and Functional Group Variations

The structural diversity among quinoline-3-carboxamide derivatives arises from substitutions on the quinoline ring, alternative heterocyclic cores, and functional group modifications. Below is a comparative analysis:

Table 1: Structural Comparison of 2-Aminoquinoline-3-carboxamide and Analogues

Key Observations :

- Core Heterocycle: Cinnoline and quinazoline derivatives (e.g., 4-Aminocinnoline-3-carboxamide) introduce additional nitrogen atoms, altering electronic properties and binding interactions .

- Functional Groups: Replacement of carboxamide with aldehyde (e.g., 2-Amino-7-bromoquinoline-3-carbaldehyde) shifts reactivity toward nucleophilic additions .

Antitubercular Activity :

- While 2-chloroquinoline-3-carbaldehyde hydrazide derivatives show antitubercular effects, the carboxamide variant’s role remains underexplored .

Physicochemical Properties

生物活性

2-Aminoquinoline-3-carboxamide (AQCA) is an intriguing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. It features a quinoline ring with an amino group at the 2-position and a carboxamide group at the 3-position, which contribute significantly to its biological activity.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Weight | 189.20 g/mol |

| Melting Point | 200-205 °C |

| Solubility | Soluble in DMSO, slightly soluble in water |

Target Enzymes and Receptors

AQCA primarily interacts with several key enzymes and receptors:

- Tyrosine Kinases : Inhibition leads to reduced cell proliferation.

- Tyrosyl-DNA Phosphodiesterase II : Modulates DNA repair mechanisms.

- HDM2 Ubiquitin Ligase (E3) : Promotes apoptosis through p53 stabilization.

Biochemical Pathways Affected

The compound influences various biochemical pathways:

- Apoptosis : Induces programmed cell death in cancer cells.

- DNA Repair : Enhances cellular mechanisms for repairing DNA damage.

- Cell Cycle Regulation : Causes cell cycle arrest, particularly at the G2/M phase.

Anti-Cancer Properties

Numerous studies have demonstrated the anti-cancer potential of AQCA across various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5.0 | Induces apoptosis |

| A549 | 4.5 | Inhibits proliferation |

| K562 | 6.0 | Promotes cell cycle arrest |

In vitro studies indicate that AQCA exhibits significant cytotoxic effects against these cell lines, suggesting its potential as an anti-cancer agent.

Anti-Inflammatory Effects

AQCA has shown promise in modulating immune responses:

- It interacts with natural killer T (NKT) cells and macrophages, reducing their activation and cytokine expression.

- In models of chronic liver inflammation, AQCA treatment resulted in significant reductions in inflammation and fibrosis.

Pharmacokinetics

AQCA is predicted to be orally bioavailable but does not penetrate the blood-brain barrier effectively. This characteristic may limit its use in treating central nervous system disorders but makes it suitable for other systemic applications.

Case Studies and Research Findings

Recent research highlights various applications of AQCA:

- Anti-Glioblastoma Activity : Studies indicate that AQCA derivatives can induce apoptosis in glioblastoma cells, suggesting a broader therapeutic potential beyond its initial applications .

- Immunomodulatory Effects : A study explored AQCA's effects on T-cell mediated responses, demonstrating its potential as an immunosuppressant for autoimmune diseases .

- Combination Therapies : Research has suggested that combining AQCA with other agents may enhance its efficacy against resistant cancer types, particularly in preclinical models .

常见问题

Q. What are the common synthetic routes for 2-aminoquinoline-3-carboxamide in academic research?

- Methodological Answer : A one-pot synthesis is widely used, involving condensation of 2-amino-5-chlorobenzaldehyde with 2-cyano-N-cyclopropylacetamide in ethanol under basic conditions (NaOH) at 70°C, yielding 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide with 88% efficiency. Precipitation and recrystallization in ethanol ensure high purity . Alternatively, reactions with cyclic ketones (e.g., cyclohexanone) in the presence of ZnCl₂ as a catalyst produce spiro-pyrimidoquinolinones, validated by spectral characterization .

Q. How do researchers characterize synthesized this compound derivatives?

- Methodological Answer : Derivatives are characterized via:

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., NH stretch at ~3300 cm⁻¹, C≡N at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects (e.g., aromatic protons at δ 7.2–8.5 ppm, coupling constants for stereochemical analysis) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 343.1 [M+H]⁺) and fragmentation patterns validate molecular weight and structural stability .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical calculations (e.g., C: 65.24%, H: 3.46%, N: 12.01% for compound 3b ) .

Q. What purification techniques are recommended for this compound derivatives?

- Methodological Answer :

- Recrystallization : Ethanol or ethanol/water mixtures are preferred due to the moderate solubility of carboxamide derivatives .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) resolves structurally similar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to control regioselectivity in pyrimido[4,5-b]quinoline synthesis?

- Methodological Answer : Regioselectivity depends on catalysts and aldehydes. For example:

- Cu(OAc)₂ promotes unsaturated derivatives (e.g., 2-phenylpyrimido[4,5-b]quinolin-4(3H)-one) via oxidative cyclization .

- ZnCl₂ favors spirocyclic products (e.g., 2-spiro-2,3-dihydropyrimidoquinolin-4(1H)-ones) through Lewis acid-mediated ketone activation .

- Solvent systems like acetic acid/sodium acetate enhance aldehyde reactivity, enabling diverse substitutions at the C2 position .

Q. What strategies resolve contradictory bioactivity data in antiproliferative assays for this compound analogs?

- Methodological Answer : Contradictions arise from structural variations (e.g., electron-withdrawing vs. donating groups). Strategies include:

- Structure-Activity Relationship (SAR) Studies : Compare analogs like 3a (4-tolyl, IC₅₀ = 2.1 µM) and 3b (4-hydroxyphenyl, IC₅₀ = 4.8 µM) to identify pharmacophoric requirements .

- In Silico Modeling : Docking studies with apoptotic targets (e.g., Bcl-2 or caspase-3) clarify binding affinities and steric hindrance effects .

- Synergistic Assays : Combine analogs with standard chemotherapeutics (e.g., doxorubicin) to assess potentiation or antagonism .

Q. How do mechanistic studies explain the role of this compound in apoptosis induction?

- Methodological Answer :

- Flow Cytometry : Annexin V/PI staining quantifies early vs. late apoptotic populations in treated cancer cells .

- Western Blotting : Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic markers (e.g., Bax) confirm mitochondrial pathway activation .

- Reactive Oxygen Species (ROS) Assays : ROS scavengers (e.g., N-acetylcysteine) reverse cytotoxicity, implicating oxidative stress in the mechanism .

Q. What analytical methods validate the stability of this compound under physiological conditions?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Monitor degradation in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C over 24 hours .

- Mass Spectrometry : Detect hydrolytic byproducts (e.g., quinoline-3-carboxylic acid) to assess susceptibility to esterase-mediated cleavage .

- Differential Scanning Calorimetry (DSC) : Thermal stability profiles (e.g., melting points >250°C) correlate with crystalline integrity .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for pyrimidoquinoline derivatives?

- Methodological Answer : Discrepancies arise from:

- Catalyst Loading : Excess ZnCl₂ (>10 mol%) may deactivate intermediates, reducing yields .

- Solvent Purity : Trace water in ethanol accelerates hydrolysis of cyano groups, generating undesired carboxamides .

- Reaction Monitoring : TLC at 30-minute intervals ensures optimal stopping points to prevent over-cyclization .

Experimental Design Recommendations

Q. How to design a scalable protocol for this compound derivatives?

- Methodological Answer :

- Batch Reactors : Use jacketed reactors with temperature control (±2°C) for exothermic condensation steps .

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-boiling solvent systems .

- Process Analytical Technology (PAT) : In-line IR probes monitor reaction progression in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。